![molecular formula C19H17N3O2 B2575598 7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 877650-37-8](/img/structure/B2575598.png)
7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several interesting functional groups and structural features. It includes an indoline group, a pyrimidine group, and a pyridine group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The indoline and pyrimidine groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitutions, condensations, and ring transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and the specific atoms present would all influence its properties .Scientific Research Applications
Broad-Spectrum Reactivator Against Toxic Compounds
HLö 7 dimethanesulfonate, a compound related to the chemical structure , has been identified as a broad-spectrum reactivator against highly toxic organophosphorus compounds. This compound showcases potential for applications in treatments against exposure to toxic substances, highlighting its importance in medical countermeasures and pharmacology (Eyer et al., 2005).
Antitumor Activity and Molecular Docking
Research on morpholine-based heterocycles, which share structural similarities with the compound , has revealed significant antitumor activities. These compounds were evaluated against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, indicating their potential in cancer therapy (Muhammad et al., 2017).
Synthesis and Structural Investigations
Several studies have focused on the synthesis and structural investigations of compounds related to 7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one. These include the development of novel synthetic pathways and the analysis of their structural properties, contributing to a deeper understanding of their chemical behaviors and potential applications in creating new pharmaceuticals and materials (Forfar et al., 1999).
Photophysical Properties and pH-Sensing Application
The design and synthesis of pyrimidine-phthalimide derivatives have shown that these compounds exhibit solid-state fluorescence and positive solvatochromism. Their unique photophysical properties suggest potential applications in the development of novel colorimetric pH sensors and logic gates, demonstrating the versatility of pyrimidine derivatives in materials science (Yan et al., 2017).
Radical Cyclization for Heterocycle Synthesis
The use of radical cyclization techniques to synthesize pyrimidine-annulated heterocycles highlights the chemical versatility and potential for creating complex molecules with significant biological activities. These synthetic strategies open up new pathways for the development of pharmaceuticals and agrochemicals (Majumdar & Mukhopadhyay, 2003).
Future Directions
properties
IUPAC Name |
7-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-7-8-17-20-10-15(18(23)21(17)11-12)19(24)22-13(2)9-14-5-3-4-6-16(14)22/h3-8,10-11,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXGDTHACLXLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4C=CC(=CN4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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